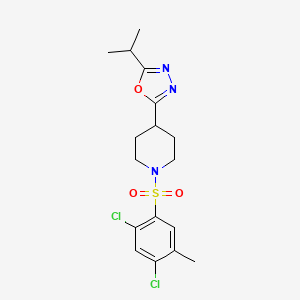
2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H21Cl2N3O3S and its molecular weight is 418.33. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic Potency in Medicinal Chemistry
The structural uniqueness of the 1,3,4-oxadiazole ring, as found in compounds like "2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole," contributes to a wide range of bioactivities. This is because the 1,3,4-oxadiazole derivatives can effectively bind with different enzymes and receptors through various weak interactions. These interactions promote a plethora of therapeutic effects across a spectrum of medical conditions, including cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histamine reactions, parasitic infections, obesity, viral infections, and more. Such compounds are highly regarded in medicinal chemistry for their development value and potential to treat diverse ailments (Verma et al., 2019).
2. Sulfonamide Incorporation and Drug Development
The compound involves a sulfonamide moiety, which is a hallmark of many clinically used drugs across a range of therapeutic categories including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. The evolution of novel drugs that incorporate the sulfonamide group, such as apricoxib and pazopanib, showcases the continuous need for innovative sulfonamides with selective actions against diseases like glaucoma and cancer. This highlights the compound's relevance in the ongoing search for new drugs with improved selectivity and efficacy (Carta et al., 2012).
3. Antimicrobial Resistance Combat
Given the global challenge of antimicrobial resistance, the search for compounds with novel mechanisms of action is imperative. The 1,3,4-oxadiazole core, as part of such compounds, has demonstrated a broad antimicrobial activity spectrum. This includes significant potency against bacteria, fungi, protozoa, and viruses, often surpassing the activity of known antibiotics. This makes it a promising candidate in the development of new antimicrobial agents to address resistance issues (Glomb & Świątek, 2021).
Eigenschaften
IUPAC Name |
2-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O3S/c1-10(2)16-20-21-17(25-16)12-4-6-22(7-5-12)26(23,24)15-8-11(3)13(18)9-14(15)19/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLUEAPOMURAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



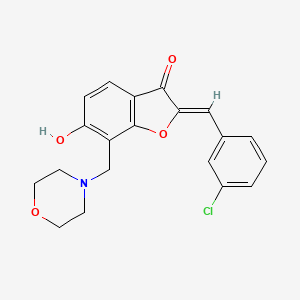
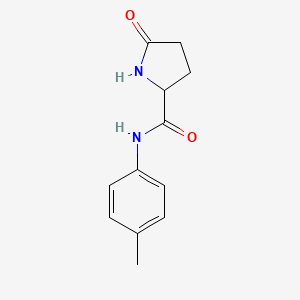
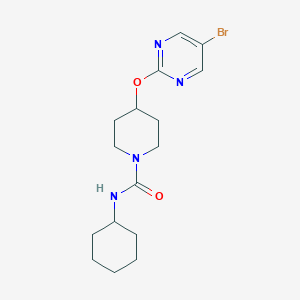
![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)
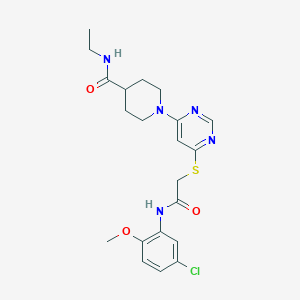
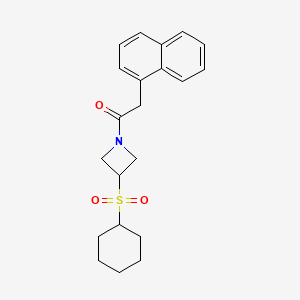
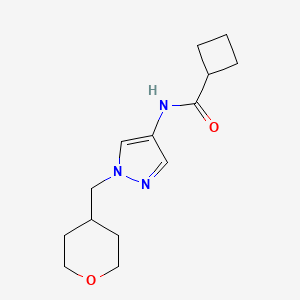
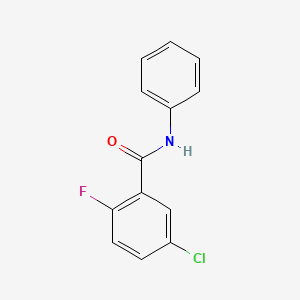
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide](/img/structure/B2889811.png)
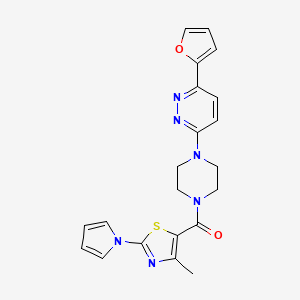
![4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2889813.png)
![1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889816.png)